7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(3-chloro-4-fluorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN5O/c15-10-5-8(1-2-11(10)16)20-4-3-12-9(13(20)22)6-17-14-18-7-19-21(12)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZLTEGJNMCYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that has garnered considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core with a 3-chloro-4-fluorophenyl substituent. The following sections will detail its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H7ClFN5O
- CAS Number : 1030483-38-5
- Key Structural Features :
- Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core
- 3-chloro-4-fluorophenyl group
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential as an antitumor and antimicrobial agent . Studies have indicated that it may inhibit various enzymes and receptors involved in cell proliferation and microbial growth.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The mechanism of action typically involves the inhibition of specific kinases or enzymes that regulate cell cycle progression. For instance:
- Mechanism : Inhibition of cell proliferation by targeting tyrosine kinases.
- Case Study : A derivative of the triazolo-pyrimidine family was shown to exhibit IC50 values in the nanomolar range against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against a range of bacterial and fungal strains:
- Activity Spectrum : Exhibited activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1 μg/mL against resistant strains .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical cellular processes.
- Receptor Modulation : It may also modulate receptor activity leading to altered signaling pathways associated with tumor growth and microbial resistance.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological profile, it is useful to compare it with other related compounds:
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
In biological research, 7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been investigated for its potential antitumor and antimicrobial activities. Studies indicate that similar compounds can inhibit specific enzymes involved in cell proliferation, suggesting that this compound may have therapeutic potential against various cancers.
Medicine
Research is ongoing to evaluate the compound's efficacy as a therapeutic agent. Its ability to interact with molecular targets makes it a candidate for drug development. Preliminary studies have shown promise in its application for treating conditions such as cancer and infectious diseases.
Industry
The chemical properties of this compound make it useful in the development of new materials and chemical products. Its unique structure can impart specific characteristics to polymers or other materials used in industrial applications.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents like trifluoromethoxy or furylmethyl may alter solubility and steric interactions .
Pharmacological and Physicochemical Properties
Pharmacokinetics
- Metabolic Stability: Chloro and fluoro substituents are known to resist oxidative metabolism, suggesting longer half-life than alkyl or methoxy analogs .
Physicochemical Data
Key Observations :
Q & A
Q. How can X-ray crystallography confirm the compound’s binding mode in enzyme active sites?
- Protocol :
- Co-crystallize the compound with purified enzyme (e.g., kinase) at 1.5–2.0 Å resolution.
- Refine structures using PHENIX/CCP4 suites; validate electron density maps for ligand placement .
Q. What role do halogen atoms (Cl, F) play in the compound’s pharmacokinetic and pharmacodynamic properties?
- Insights :
- Lipophilicity : Chloro substituents enhance membrane permeability (logP ↑).
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
